molecular formula C11H12F2O4 B1418614 2-(Difluoromethoxy)-4-propoxybenzoic acid CAS No. 1154276-48-8

2-(Difluoromethoxy)-4-propoxybenzoic acid

Cat. No. B1418614
M. Wt: 246.21 g/mol
InChI Key: JWODICRQKQNSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Difluoromethoxy)-4-propoxybenzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid . It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . Difluoromethoxy is a group consisting of a methoxy group (an oxygen atom single-bonded to a methyl group) with two fluorine atoms attached to the carbon . The propoxy group is an alkyl chain extension.


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the benzoic acid) with difluoromethoxy, propoxy, and carboxylic acid functional groups attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely participate in reactions typical of carboxylic acids, such as esterification and reactions with bases . The presence of the difluoromethoxy and propoxy groups may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The difluoromethoxy group could potentially influence the compound’s stability and reactivity .

Scientific Research Applications

Synthesis Processes

  • Continuous Flow Synthesis : The synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been achieved through a continuous microflow process. This process involves generating an aryl-Grignard reagent and its reaction with CO2, offering insights into efficient synthesis methods potentially applicable to 2-(Difluoromethoxy)-4-propoxybenzoic acid (Deng et al., 2015).

  • Polymer-Assisted Synthesis : Efficient synthesis of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids, compounds structurally similar to 2-(Difluoromethoxy)-4-propoxybenzoic acid, using ion-exchange resins, highlights a method that could be adapted for the synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid (Hardcastle et al., 2001).

Molecular Interactions and Properties

  • Molecular Ordering Studies : A theoretical study on p-n-propoxybenzoic acid, closely related to 2-(Difluoromethoxy)-4-propoxybenzoic acid, reveals molecular interactions and ordering, suggesting similar properties might be investigated in 2-(Difluoromethoxy)-4-propoxybenzoic acid (Sanyal et al., 1985).

  • Hydrogen-Bonded Networks : Research on polymethylsiloxane with 4-propoxybenzoic acid side groups demonstrates the formation of stable hydrogen-bonded networks at high temperatures. This could imply that 2-(Difluoromethoxy)-4-propoxybenzoic acid might also form such networks under similar conditions (Xu et al., 2000).

Electrochemical Applications

  • Electrochemical Oxidation : The electrochemical oxidation of dihydroxybenzoic acid, a compound with some similarity to 2-(Difluoromethoxy)-4-propoxybenzoic acid, in wastewater treatment showcases the potential application of 2-(Difluoromethoxy)-4-propoxybenzoic acid in environmental remediation and purification processes (Leite et al., 2003).

Biologically Related Applications

  • Fluorescent Probes : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, structurally related to 2-(Difluoromethoxy)-4-propoxybenzoic acid, have been used as fluorescent probes for sensing pH and metal cations. This suggests potential applications of 2-(Difluoromethoxy)-4-propoxybenzoic acid in the development of similar probes (Tanaka et al., 2001).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-(difluoromethoxy)-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-2-5-16-7-3-4-8(10(14)15)9(6-7)17-11(12)13/h3-4,6,11H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWODICRQKQNSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-propoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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